molecular formula C2H4Cl2O2 B14228952 2,2-Dichloroethane-1-peroxol CAS No. 501915-21-5

2,2-Dichloroethane-1-peroxol

Cat. No.: B14228952
CAS No.: 501915-21-5
M. Wt: 130.95 g/mol
InChI Key: GJBKLBBJOKITMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloroethane-1-peroxol is a chemical compound characterized by the presence of two chlorine atoms and a peroxol group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ethane with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature and pressure conditions . The resulting dichloroethane is then treated with hydrogen peroxide (H2O2) to introduce the peroxol group, forming 2,2-Dichloroethane-1-peroxol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of ethane in a reactor, followed by the addition of hydrogen peroxide in a controlled environment to ensure safety and maximize yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloroethane-1-peroxol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2,2-Dichloroethane-1-peroxol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dichloroethane-1-peroxol exerts its effects involves the interaction of its peroxol group with molecular targets. This interaction often leads to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The compound’s chlorine atoms also contribute to its reactivity, enabling it to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloroethane-1-peroxol is unique due to the presence of both chlorine atoms and a peroxol group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring oxidative capabilities and high reactivity .

Properties

CAS No.

501915-21-5

Molecular Formula

C2H4Cl2O2

Molecular Weight

130.95 g/mol

IUPAC Name

1,1-dichloro-2-hydroperoxyethane

InChI

InChI=1S/C2H4Cl2O2/c3-2(4)1-6-5/h2,5H,1H2

InChI Key

GJBKLBBJOKITMY-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)Cl)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.